molecular formula C26H23N5O2S B2549376 N-(3,4-dimethylphenyl)-2-[(2,5-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide CAS No. 894252-77-8

N-(3,4-dimethylphenyl)-2-[(2,5-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide

Cat. No.: B2549376
CAS No.: 894252-77-8
M. Wt: 469.56
InChI Key: WXFLJHSHTMYJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-[(2,5-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is a heterocyclic compound featuring a fused thiadiazoloquinazoline core. This structure is characterized by a thiadiazole ring fused to a quinazoline scaffold, substituted with dimethylphenyl groups at positions 3,4 and 2,5, respectively, and a carboxamide moiety at position 6.

Properties

IUPAC Name

2-(2,5-dimethylanilino)-N-(3,4-dimethylphenyl)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O2S/c1-14-5-6-16(3)21(11-14)28-25-30-31-24(33)20-10-8-18(13-22(20)29-26(31)34-25)23(32)27-19-9-7-15(2)17(4)12-19/h5-13H,1-4H3,(H,27,32)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFLJHSHTMYJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)NC5=CC(=C(C=C5)C)C)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-2-[(2,5-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

The structure of this compound can be represented as follows:

Chemical Structure

Chemical Formula: C20_{20}H20_{20}N4_{4}O1_{1}S

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its anticancer , antimicrobial , and antioxidant properties. Below are detailed findings from various studies:

Anticancer Activity

  • In Vitro Studies:
    • The compound exhibited significant cytotoxicity against several cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and H460 (lung cancer). The IC50_{50} values ranged from 0.74 to 10.0 μg/mL across different studies .
    • A comparative study indicated that the compound's anticancer efficacy was enhanced when used in combination with other agents like doxorubicin and 8-azaguanine .
  • Mechanism of Action:
    • The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased activity of caspases 3, 8, and 9 in treated cells .

Antimicrobial Activity

  • Broad-Spectrum Activity:
    • The compound demonstrated antimicrobial efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In particular, it showed notable activity against resistant strains .
    • The Minimum Inhibitory Concentration (MIC) values were reported to be effective in the low micromolar range for several pathogens .

Antioxidant Activity

  • Radical Scavenging Assays:
    • Various assays indicated that the compound possesses antioxidant properties, capable of scavenging free radicals effectively. The DPPH assay results showed IC50_{50} values significantly lower than those of standard antioxidants like vitamin C .

Data Summary

The following table summarizes key biological activities and their respective IC50_{50} values:

Activity TypeTarget Cell Line / PathogenIC50_{50} Value
AnticancerMCF-70.74 μg/mL
HCT11610.0 μg/mL
H4603.29 μg/mL
AntimicrobialStaphylococcus aureus2 μg/mL
Escherichia coli1 μg/mL
AntioxidantDPPH Radical Scavenging6.62 µg/mL

Case Study 1: Synergistic Effects with Doxorubicin

A study conducted by Zhang et al. evaluated the synergistic effects of this compound in combination with doxorubicin on MCF-7 cells. The results indicated a significant reduction in cell viability compared to either agent alone.

Case Study 2: Antimicrobial Efficacy

Research by El-Gohary et al. focused on the antimicrobial properties of this compound against multidrug-resistant strains. The findings revealed that the compound not only inhibited bacterial growth but also disrupted biofilm formation at sub-MIC concentrations.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have demonstrated that compounds similar to N-(3,4-dimethylphenyl)-2-[(2,5-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide exhibit significant anticancer properties. For instance, derivatives with similar structures have shown percent growth inhibitions against various cancer cell lines such as SNB-19 and OVCAR-8 . These compounds may act by inhibiting specific pathways involved in tumor growth.
  • Anti-inflammatory Potential
    • The compound has been evaluated for its anti-inflammatory effects through in silico molecular docking studies. These studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response . This potential makes it a candidate for further development in treating inflammatory diseases.

Synthesis and Structure Analysis

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Anticancer Activity

In a study focusing on the anticancer effects of similar compounds, researchers found that specific derivatives displayed significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Anti-inflammatory Effects

Another investigation utilized molecular docking simulations to predict the interaction of this compound with 5-lipoxygenase. The results indicated a strong binding affinity, suggesting that modifications to the structure could enhance its efficacy as an anti-inflammatory agent .

Chemical Reactions Analysis

Thiadiazole Ring Formation

The synthesis of thiadiazoloquinazoline cores typically involves cyclocondensation reactions between 2-amino-1,3,4-thiadiazoles and bromo ketones under microwave-assisted conditions. For this compound, a plausible starting material could be a 2-amino-5-substituted thiadiazole reacting with a bromo ketone bearing the 2,5-dimethylphenyl group. Microwave activation ensures rapid heating (120–160°C) and high yields within minutes.

Quinazoline Core Construction

The quinazoline ring system is often formed through stepwise cyclization reactions involving diamines and ketones. For derivatives with fused thiadiazole rings, a two-step process may occur:

  • Step 1 : Formation of a Schiff base intermediate via condensation of a diamine with a β-ketoester .

  • Step 2 : Cyclization under acidic or oxidative conditions to close the quinazoline ring .

Amidation of Carboxylic Acid

The conversion of the carboxylic acid to the carboxamide group involves:

RCOOH+ArNH2Coupling AgentRCO-NH-Ar\text{RCOOH} + \text{ArNH}_2 \xrightarrow{\text{Coupling Agent}} \text{RCO-NH-Ar}

This reaction typically employs coupling agents (e.g., EDC/HOBt) and is critical for functionalizing the quinazoline core .

Thiadiazole Formation via Cyclocondensation

A general pathway involves:

2-Amino-thiadiazole+Bromo ketoneMicrowaveThiadiazoloquinazoline\text{2-Amino-thiadiazole} + \text{Bromo ketone} \xrightarrow{\text{Microwave}} \text{Thiadiazoloquinazoline}

Microwave activation optimizes yields and reduces reaction times.

Substitution Reactions

Alkylation or nucleophilic substitution on the thiadiazole or quinazoline rings may introduce additional substituents. For example, iodomethane reacts with thiadiazolo-acrylamides under basic conditions to yield methylated derivatives .

Reaction Conditions and Optimization

Parameter Conditions Rationale
Temperature 120–160°C (microwave or conventional heating) Facilitates rapid cyclization and high yields.
Solvent DMF, sulfolane, or ethanol Polar aprotic solvents enhance reaction rates; ethanol aids in acid scavenging.
pH Control Acidic (e.g., triflic acid) or neutral conditions Acid catalyzes cyclization; neutral conditions enable selective substitutions.
Catalysts/Acceptors K₂CO₃, DDQ (dichlorodicyanobenzoquinone) Acid acceptors neutralize HBr during substitution; DDQ aids oxidative cyclization.

Biological Activity

Similar thiadiazoloquinazoline derivatives exhibit anticancer properties by inhibiting kinase pathways and inducing apoptosis in cancer cells. Structural modifications (e.g., substituent position, aromatic rings) may enhance selectivity and reduce toxicity.

Structural Variants

  • Tetrazole Derivatives : Multicomponent reactions with sodium azide or TMS azide yield heterocyclic scaffolds, enabling diversification .

  • Pyridoquinazoline Analogues : Hexahydroquinazolines demonstrate metabolic stability and bioavailability, making them suitable for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the [1,3,4]Thiadiazolo[2,3-b]quinazoline Family

The evidence highlights several analogues with the thiadiazoloquinazoline backbone but differing substituents:

Compound Name Substituents Molecular Weight Key Properties/Activities Reference
2-[1-(3,4-dichlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one 3,4-dichlorophenoxyethyl group Not provided Structural rigidity, halogenated
2-(3,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one 3,5-dichlorophenyl group Not provided Enhanced lipophilicity
Target Compound 3,4- and 2,5-dimethylphenyl groups Not provided Potential improved bioavailability N/A

Key Observations :

  • Halogenated derivatives (e.g., dichlorophenyl) exhibit increased lipophilicity, which may enhance membrane permeability but reduce solubility .
Comparison with Non-Thiadiazoloquinazoline Heterocycles

describes N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide , a triazoloquinazoline derivative:

Property Target Compound (Thiadiazoloquinazoline) Triazoloquinazoline (E543-0726)
Core Structure Thiadiazole + quinazoline fusion Triazole + quinazoline fusion
logP Estimated higher (dimethylphenyl groups) 2.58
Hydrogen Bond Acceptors Likely >8 9
Polar Surface Area Likely >90 Ų 97.45 Ų

Key Observations :

  • The triazoloquinazoline (E543-0726) has a lower logP, suggesting better aqueous solubility than the target compound, but reduced membrane permeability .
Physicochemical and Pharmacokinetic Properties

While direct data for the target compound are absent, inferences can be drawn from analogues:

  • Solubility : Thiadiazoloquinazoline derivatives generally exhibit moderate solubility due to planar fused rings, but dimethyl groups could introduce steric hindrance, reducing crystallinity .

Q & A

Q. How can green chemistry principles be applied to scale-up synthesis?

  • Methodology : Replace H2SO4 with biodegradable ionic liquids (e.g., choline chloride-urea DES) for acid-catalyzed steps. ’s computational workflow can minimize trial runs, reducing waste. Catalytic recycling (e.g., Pd nanoparticles for cross-coupling) improves atom economy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.